molecular formula C24H31NO10 B2678218 Methyl 5-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate CAS No. 1396750-58-5

Methyl 5-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate

Cat. No. B2678218
CAS RN: 1396750-58-5
M. Wt: 493.509
InChI Key: GVSITQAPOWSTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a piperidine ring, which is a common feature in many pharmaceuticals and is known for its wide range of biological activities .


Molecular Structure Analysis

The compound likely has an interesting 3D conformation due to the presence of the piperidine ring. Piperidine rings can adopt a chair conformation, which can significantly influence the compound’s reactivity and interactions .

Scientific Research Applications

Analytical and Spectral Studies of Furan-Containing Ligands

Research has explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands. For instance, the study by Patel (2020) delved into the synthesis of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate derivatives and their transition metal complexes, highlighting their potential antimicrobial activities against human pathogenic bacteria. The study concluded that these compounds, particularly Ni(II), Cu(II), Co(II), and Mn(II) complexes, exhibit diverse inhibitory activities on bacterial growth, suggesting their potential in antimicrobial applications (Patel, 2020).

Role of Furan Derivatives in Neuropharmacology

Another line of research investigates the role of furan derivatives in neuropharmacology. For instance, studies on the selective OX1R antagonist, SB-649868, which contains furan analogs, have shown significant effects in reducing binge eating in rats without affecting standard food pellet intake. This suggests a major role of OX1R mechanisms in binge eating, pointing towards potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Synthetic Applications of Furan Compounds

On the synthetic chemistry front, the decomposition of furan compounds has been studied for potential applications in organic synthesis and materials science. For example, the synthesis and decomposition of 2,5-dimethylfuran have been explored to understand the formation of highly unsaturated species such as allenylketenes, which are significant in the development of new materials and chemical intermediates (Simmie & Metcalfe, 2011).

Furan Derivatives in Medicinal Chemistry

Furan derivatives have also been identified as key structures in the development of novel therapeutic agents. Research on piperidyl indanone derivatives, for example, has demonstrated promising anticonvulsant activities in animal models, highlighting the therapeutic potential of furan-containing compounds in treating epilepsy and related disorders (Siddiqui et al., 2012).

properties

IUPAC Name

methyl 5-[[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methyl]furan-2-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO6.C2H2O4/c1-25-19-10-17(11-20(12-19)26-2)15-28-14-16-6-8-23(9-7-16)13-18-4-5-21(29-18)22(24)27-3;3-1(4)2(5)6/h4-5,10-12,16H,6-9,13-15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSITQAPOWSTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)CC3=CC=C(O3)C(=O)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate

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